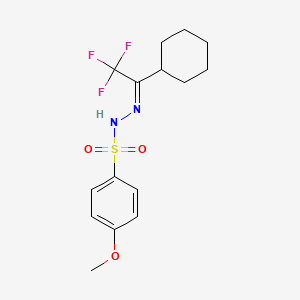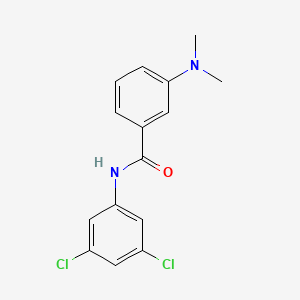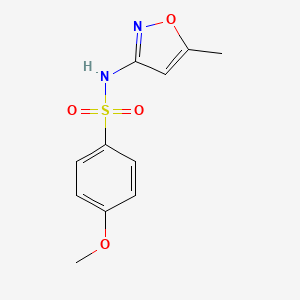![molecular formula C15H18N2O3 B5587598 1-[3-(3-nitrophenyl)acryloyl]azepane](/img/structure/B5587598.png)
1-[3-(3-nitrophenyl)acryloyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related azepane compounds often involves conjugate addition reactions and subsequent reductive conditions to form the azepane ring. For example, a gamma-selective conjugate addition of 1-silyl-substituted dienol ethers to nitroalkenes activated by Lewis acids, followed by photoinduced protodesilylation, has been developed to afford enals that can be transformed into azepanes (S. Denmark & M. Xie, 2007). This method showcases the versatility of azepane synthesis through selective addition and subsequent cyclization techniques.
Molecular Structure Analysis
The molecular structure of azepane derivatives, including those with nitrophenyl substitutions, can be analyzed using single crystal XRD analysis and theoretical studies. For instance, the structural aspects of transformations involving nitroisoxazoline-oxide have been elucidated through XRD and Molecular Electron Density Theory (MEDT), providing insight into the cycloaddition reactions and structural configurations of azepane derivatives (Przemysław Woliński et al., 2019).
Chemical Reactions and Properties
Azepane compounds undergo a variety of chemical reactions, including cycloadditions, rearrangements, and polymerizations. For example, azepanes can be synthesized through intramolecular dehydrative N-allylation, demonstrating the ability to form N-heterocycles with α-alkenyl substitution, showcasing their reactivity and potential for further functionalization (T. Seki, Shinji Tanaka, & M. Kitamura, 2012).
Physical Properties Analysis
The physical properties of azepane derivatives, such as thermal stability and birefringence, have been investigated. A study on azo polymers with azepane derivatives revealed their amorphous nature, thermal decomposition temperatures, and stability of photoinduced birefringence, providing valuable information on their physical characteristics and applications in optical storage (X. Meng, A. Natansohn, & P. Rochon, 1996).
Chemical Properties Analysis
The chemical properties of azepane derivatives are highlighted by their reactions with nitro compounds. For instance, acrylate monomers with aggregation-induced emission (AIE) attributes have been used to detect nitro compounds effectively, showcasing the sensitivity of azepane derivatives to nitroaromatic explosives and their potential application in fluorescence sensors (Hui Zhou et al., 2014).
Propiedades
IUPAC Name |
(E)-1-(azepan-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-15(16-10-3-1-2-4-11-16)9-8-13-6-5-7-14(12-13)17(19)20/h5-9,12H,1-4,10-11H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENYUYIKUBGJHI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(azepan-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5587538.png)
![5-cyclohexyl-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5587543.png)
![N-(5-methyl-3-isoxazolyl)-4-[(3-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5587557.png)
![N-[(2-methylphenyl)(4-pyridinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5587559.png)



![11-butyl-3-isobutyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B5587580.png)
![3-(2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587587.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B5587590.png)
![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}chromane-3-carboxamide](/img/structure/B5587601.png)
